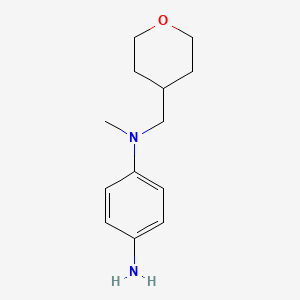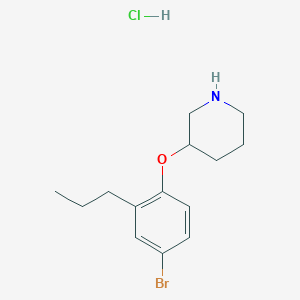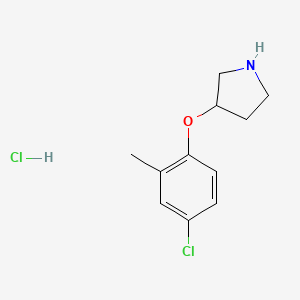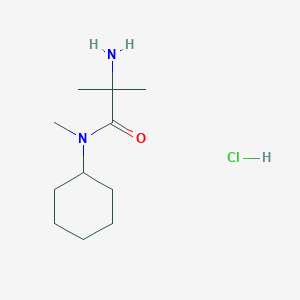![molecular formula C11H15ClFNO2S B1440866 3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1365965-61-2](/img/structure/B1440866.png)
3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
Vue d'ensemble
Description
This compound, also known as N-(2-fluorobenzyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has a CAS Number of 1365965-61-2 and a molecular weight of 279.76 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2S.ClH/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10;/h1-4,10,13H,5-8H2;1H . This indicates the molecular structure and the types and numbers of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 279.76 . More specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Pharmaceutical Research
This compound, with its unique structure, has potential applications in pharmaceutical research. Its core structure is similar to that of many bioactive molecules, particularly those with antimicrobial and anti-inflammatory properties . The fluorine atom’s presence can enhance the compound’s biological activity due to its electronegativity and small size, which allows for strong binding interactions with biological targets.
Material Science
In material science, this compound could be used to synthesize new polymers with enhanced properties. The thiolane ring can potentially add flexibility and durability when incorporated into polymer chains, while the fluorophenyl group could contribute to chemical resistance .
Catalysis
The compound’s sulfur-containing thiolane ring could serve as a ligand in catalytic complexes. Such complexes might be used in asymmetric synthesis, helping to create chiral molecules that are important in drug development .
Analytical Chemistry
As an analytical reagent, this compound could be used in the development of new detection methods for fluorophenyl-containing compounds, which are often of environmental and pharmaceutical interest .
Agrochemical Research
The structure of this compound suggests potential use in the development of new agrochemicals. The fluorophenyl moiety is common in herbicides and pesticides, and the thiolane ring could be a novel addition to this class of compounds .
Neuroscience Research
Given the compound’s potential activity in the central nervous system, it could be used as a lead compound for the development of new neuroactive drugs. Its ability to cross the blood-brain barrier could be explored due to the presence of the fluorine atom .
Environmental Science
This compound could be studied for its environmental impact, particularly its biodegradability and potential to bioaccumulate. Understanding its interaction with environmental factors is crucial for assessing its safety profile .
Chemical Education
Lastly, this compound can serve as an excellent case study in chemical education, illustrating the principles of organic synthesis, structure-activity relationships, and the importance of heteroatoms in medicinal chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVQEOOOOWUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)
